molecular formula C13H14Cl2O4 B053603 Diethyl 2-(2,4-dichlorophenyl)malonate CAS No. 111544-93-5

Diethyl 2-(2,4-dichlorophenyl)malonate

Cat. No.: B053603
CAS No.: 111544-93-5
M. Wt: 305.15 g/mol
InChI Key: FIGCCTUCURBNIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate involves several steps. One common method includes the following steps :

    Formation of Grignard Reagent: Reacting 2,4-dichlorobenzene with magnesium to generate a Grignard reagent.

    Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,4-dichlorophenyl)ethanol.

    Oxidation: The 2-(2,4-dichlorophenyl)ethanol is oxidized to form 2-(2,4-dichlorophenyl)acetic acid.

    Esterification: The acetic acid is esterified with ethanol to yield this compound.

Chemical Reactions Analysis

Diethyl 2-(2,4-dichlorophenyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.

Scientific Research Applications

Diethyl 2-(2,4-dichlorophenyl)malonate is utilized in various scientific research fields :

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-(2,4-dichlorophenyl)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Diethyl 2-(2,4-dichlorophenyl)malonate can be compared with other malonate derivatives such as:

    Diethyl malonate: A simpler compound used in similar synthetic applications.

    Dimethyl 2-(2,4-dichlorophenyl)malonate: A similar compound with methyl ester groups instead of ethyl.

    Diethyl 2-(4-chlorophenyl)malonate: A related compound with a single chlorine substituent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

diethyl 2-(2,4-dichlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGCCTUCURBNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371134
Record name Diethyl 2-(2,4-dichlorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111544-93-5
Record name Diethyl 2-(2,4-dichlorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium (1.86 g, 0.081M) was added in portions to absolute ethanol (150 ml) with stirring. After all the sodium had dissolved a solution of ethyl 2,4-dichlorophenylacetate (20 g) in diethyl carbonate (50 ml) was added dropwise. The reaction mixture was heated until EtOH distilled over. The rate of addition was controlled such that it equalled the rate of distillation. After the completion of addition the reaction mixture was heated and distilled for further 4 hours. The cooled reaction mixture was partitioned between water (300 ml) and EtOAc (300 ml) and the organic layer dried and evaporated in vacuo to give a yellow oil (21 g, 85%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(2,4-dichlorophenyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(2,4-dichlorophenyl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(2,4-dichlorophenyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(2,4-dichlorophenyl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(2,4-dichlorophenyl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(2,4-dichlorophenyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.